molecular formula C30H21ClN4OS B11191071 N-[1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]biphenyl-4-carboxamide

N-[1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]biphenyl-4-carboxamide

Cat. No.: B11191071
M. Wt: 521.0 g/mol
InChI Key: KRRKQSWUOWSZGC-UHFFFAOYSA-N
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Description

N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, a methylpyrazole ring, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its biological activity, while the chlorophenyl and methylpyrazole groups contribute to its chemical reactivity and potential therapeutic effects.

Properties

Molecular Formula

C30H21ClN4OS

Molecular Weight

521.0 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-yl]-4-phenylbenzamide

InChI

InChI=1S/C30H21ClN4OS/c1-19-27(22-15-17-24(31)18-16-22)28(35(34-19)30-32-25-9-5-6-10-26(25)37-30)33-29(36)23-13-11-21(12-14-23)20-7-3-2-4-8-20/h2-18H,1H3,(H,33,36)

InChI Key

KRRKQSWUOWSZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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